molecular formula C20H42O6S2 B14563818 Bis(2-ethylhexyl) butane-1,4-disulfonate CAS No. 61660-44-4

Bis(2-ethylhexyl) butane-1,4-disulfonate

Cat. No.: B14563818
CAS No.: 61660-44-4
M. Wt: 442.7 g/mol
InChI Key: KACCZJUSWCKYPZ-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) butane-1,4-disulfonate: is an organic compound with the molecular formula C20H42O6S2 . This compound is characterized by the presence of two 2-ethylhexyl groups attached to a butane-1,4-disulfonate backbone. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) butane-1,4-disulfonate typically involves the reaction of butane-1,4-disulfonic acid with 2-ethylhexanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) butane-1,4-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2-ethylhexyl) butane-1,4-disulfonate is used as a plasticizer in the production of flexible polymers. It enhances the flexibility and durability of materials such as polyvinyl chloride (PVC) .

Biology and Medicine: In biological research, this compound is used as a surfactant to study the interactions between biological membranes and synthetic materials. It is also investigated for its potential use in drug delivery systems due to its ability to form stable emulsions .

Industry: Industrially, this compound is employed in the formulation of lubricants, coatings, and adhesives. Its unique properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of Bis(2-ethylhexyl) butane-1,4-disulfonate involves its interaction with molecular targets such as proteins and lipids. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in various applications, including drug delivery and membrane research .

Comparison with Similar Compounds

Uniqueness: Bis(2-ethylhexyl) butane-1,4-disulfonate is unique due to its dual sulfonate groups, which impart distinct chemical properties such as enhanced solubility in polar solvents and increased thermal stability. These properties make it particularly valuable in applications requiring high-performance materials .

Properties

CAS No.

61660-44-4

Molecular Formula

C20H42O6S2

Molecular Weight

442.7 g/mol

IUPAC Name

bis(2-ethylhexyl) butane-1,4-disulfonate

InChI

InChI=1S/C20H42O6S2/c1-5-9-13-19(7-3)17-25-27(21,22)15-11-12-16-28(23,24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3

InChI Key

KACCZJUSWCKYPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COS(=O)(=O)CCCCS(=O)(=O)OCC(CC)CCCC

Origin of Product

United States

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